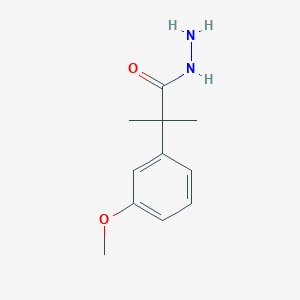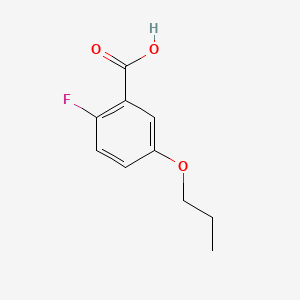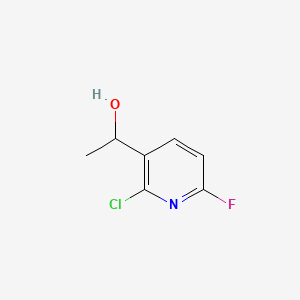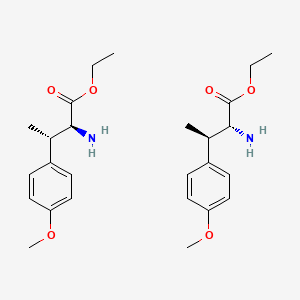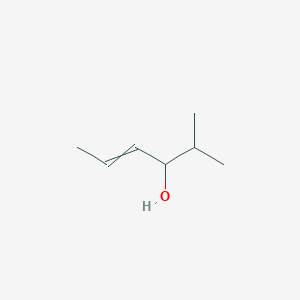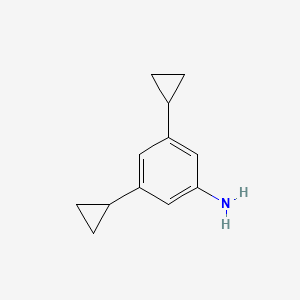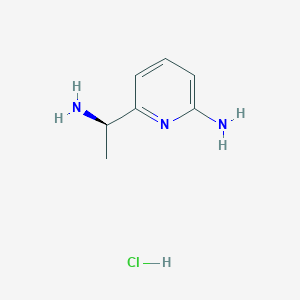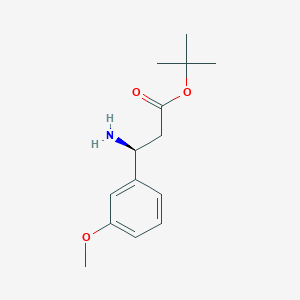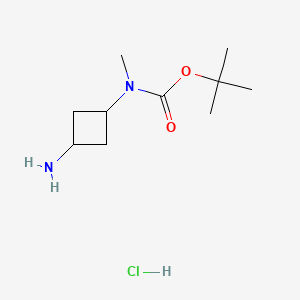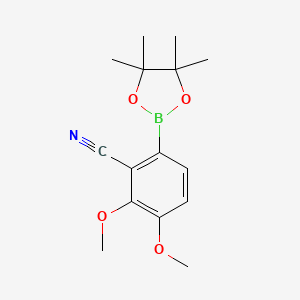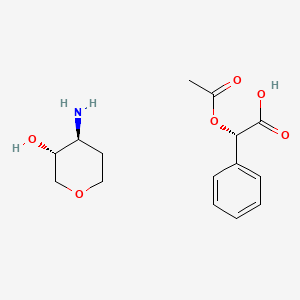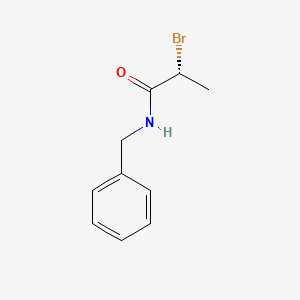![molecular formula C13H18BrFN2O B13900762 3-Bromo-2-fluoro-6-[3-(1-piperidinyl)propoxy]pyridine](/img/structure/B13900762.png)
3-Bromo-2-fluoro-6-[3-(1-piperidinyl)propoxy]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-2-fluoro-6-(3-(piperidin-1-yl)propoxy)pyridine is a complex organic compound that belongs to the class of substituted pyridines This compound is characterized by the presence of bromine, fluorine, and a piperidine ring attached to the pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2-fluoro-6-(3-(piperidin-1-yl)propoxy)pyridine typically involves multiple steps, starting from commercially available precursors. One common method involves the nucleophilic substitution reaction of 3-bromo-2-fluoropyridine with 3-(piperidin-1-yl)propyl alcohol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-bromo-2-fluoro-6-(3-(piperidin-1-yl)propoxy)pyridine may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can further improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-bromo-2-fluoro-6-(3-(piperidin-1-yl)propoxy)pyridine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the bromine atom, resulting in the formation of 2-fluoro-6-(3-(piperidin-1-yl)propoxy)pyridine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile or dichloromethane.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines with different functional groups replacing the bromine atom.
Oxidation: Formation of N-oxide derivatives of the piperidine ring.
Reduction: Formation of dehalogenated products.
Scientific Research Applications
3-bromo-2-fluoro-6-(3-(piperidin-1-yl)propoxy)pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials with specific properties, such as corrosion inhibitors and polymer additives.
Mechanism of Action
The mechanism of action of 3-bromo-2-fluoro-6-(3-(piperidin-1-yl)propoxy)pyridine is largely dependent on its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the piperidine ring and the halogen atoms allows for specific interactions with biological macromolecules, influencing various signaling pathways and biochemical processes.
Comparison with Similar Compounds
Similar Compounds
2-fluoro-6-(3-(piperidin-1-yl)propoxy)pyridine: Lacks the bromine atom, resulting in different reactivity and biological activity.
3-bromo-2-fluoro-4-(3-(piperidin-1-yl)propoxy)pyridine: Substitution pattern on the pyridine ring is different, leading to variations in chemical properties.
3-bromo-2-fluoro-6-(3-(morpholin-4-yl)propoxy)pyridine: Contains a morpholine ring instead of a piperidine ring, affecting its interaction with biological targets.
Uniqueness
3-bromo-2-fluoro-6-(3-(piperidin-1-yl)propoxy)pyridine is unique due to the specific combination of substituents on the pyridine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H18BrFN2O |
|---|---|
Molecular Weight |
317.20 g/mol |
IUPAC Name |
3-bromo-2-fluoro-6-(3-piperidin-1-ylpropoxy)pyridine |
InChI |
InChI=1S/C13H18BrFN2O/c14-11-5-6-12(16-13(11)15)18-10-4-9-17-7-2-1-3-8-17/h5-6H,1-4,7-10H2 |
InChI Key |
TUGBHIWLWHAZHV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCCOC2=NC(=C(C=C2)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


